6-bromo-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-bromo-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalene derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. The compound features a bromine atom attached to the naphthalene ring system, which has been partially hydrogenated. This structure may serve as a key intermediate in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of brominated naphthalene derivatives, such as 6-bromo-3,4-dihydronaphthalen-1(2H)-one, can be achieved through the regioselective bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene. Quantum chemical studies, including PM3 and RHF/6-31G* calculations, have been used to predict and substantiate the regioselectivity of this bromination process. Experimental results have confirmed that bromination occurs at the aromatic methylene position, and conditions have been established for bromination at specific positions of the benzannelated ring .
Molecular Structure Analysis
The molecular structure of brominated naphthalene derivatives is characterized by the presence of a bromine atom on the naphthalene core, which is partially saturated. The regioselectivity of the bromination process is crucial for determining the final structure of the compound. Quantum chemical calculations play a significant role in predicting the most favorable sites for bromination, which is essential for the synthesis of the desired molecular structure .
Chemical Reactions Analysis
Brominated naphthalene derivatives, such as 6-bromo-3,4-dihydronaphthalen-1(2H)-one, can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, these compounds can be used as intermediates in the synthesis of bis(6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphth-2-yl) sulphides, which have been found to be promising as stabilizing agents for the storage of cholera sera . Additionally, the presence of the bromine atom can facilitate further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-bromo-3,4-dihydronaphthalen-1(2H)-one are influenced by the bromine atom and the degree of saturation in the naphthalene ring. The bromine atom increases the molecular weight and contributes to the compound's reactivity. The partial saturation of the naphthalene ring affects the compound's stability and reactivity. These properties are important for the compound's potential applications in organic synthesis and should be considered when designing reaction conditions and storage requirements .
Scientific Research Applications
Synthesis and Reactivity in Organic Chemistry :
- A study by Gabbutt et al. (1994) described the facile synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes, including 1-bromo-3,4-dihydronaphthalene, from corresponding ketones using PBr3. This process provides access to a range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).
- Gilchrist and Summersell (1988) explored the synthesis of chrysenes and other a-fused phenanthrenes using a palladium(0) coupling-electrocyclic ring closure sequence starting from 2-bromo-1-vinyl-3,4-dihydronaphthalene (Gilchrist & Summersell, 1988).
Biological Evaluation in Medicinal Chemistry :
- Wang et al. (2017) conducted a study on the synthesis and biological evaluation of 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, demonstrating their potential as anticancer agents (Wang et al., 2017).
Catalysis and Material Science :
- Fang, Li, and Tong (2009) reported a rhodium-catalyzed cycloaddition to construct a multi-substituted dihydronaphthalene scaffold, showcasing an innovative approach in material synthesis (Fang, Li, & Tong, 2009).
- A novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones using a Pd[(C6H5)3P]4/AgOAc catalytic system was described by Liu et al. (2012), highlighting a straightforward and efficient approach to produce these compounds (Liu et al., 2012).
Spectroscopy and Structural Analysis :
- Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, providing comprehensive assignments using advanced spectroscopic techniques (Alam et al., 1995).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDHOOBPMBLALZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435687 | |
Record name | 6-Bromotetral-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
66361-67-9 | |
Record name | 6-Bromotetral-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10435687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1-tetralone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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